molecular formula C9H11NO B13679734 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one

2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one

Cat. No.: B13679734
M. Wt: 149.19 g/mol
InChI Key: VRSHHNARTMQNDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . This reaction typically requires a base catalyst and proceeds through the formation of intermediate 1,4-diketones, which then undergo cyclization via the Paal–Knorr reaction .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, which are advantageous due to their efficiency and ability to produce high yields. These methods include the use of cyclic enaminoketones, arylglyoxals, and methylene active compounds under microwave irradiation . The optimization of reaction conditions, such as solvent choice and reagent sequence, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism by which 2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one exerts its effects involves interactions with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one stands out due to its unique structural features, which confer specific reactivity and interaction profiles.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-1-one

InChI

InChI=1S/C9H11NO/c1-10-6-5-7-3-2-4-8(7)9(10)11/h5-6H,2-4H2,1H3

InChI Key

VRSHHNARTMQNDP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)CCC2

Origin of Product

United States

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